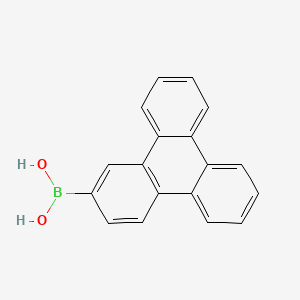

Triphenylen-2-ylboronic acid

Description

Properties

IUPAC Name |

triphenylen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFBSZZEOWJJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733021 | |

| Record name | Triphenylen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654664-63-8 | |

| Record name | Triphenylen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Triphenylen-2-ylboronic Acid from 2-Bromotriphenylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Triphenylen-2-ylboronic acid from its precursor, 2-bromotriphenylene. This compound is a valuable building block in organic synthesis, particularly for the construction of complex polycyclic aromatic hydrocarbons and functional materials relevant to drug discovery and materials science. This document details two primary synthetic methodologies: the lithiation-borylation of 2-bromotriphenylene and the palladium-catalyzed Miyaura borylation. Detailed experimental protocols, quantitative data summarization, and visual representations of the reaction pathways and experimental workflow are provided to facilitate practical application in a research and development setting.

Introduction

Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by their planar, rigid structure and unique electronic properties. These characteristics make them attractive scaffolds in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and novel therapeutic agents. The functionalization of the triphenylene core is crucial for tuning its physicochemical properties and for its incorporation into larger molecular architectures.

This compound serves as a key intermediate for introducing the triphenylene moiety via carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its synthesis from the readily available 2-bromotriphenylene is a critical transformation for researchers in organic synthesis and drug development. This guide outlines two robust and widely applicable methods for this conversion.

Synthetic Methodologies

Two principal synthetic routes for the preparation of this compound from 2-bromotriphenylene are presented:

-

Method A: Lithiation-Borylation

-

Method B: Miyaura Borylation

Method A: Lithiation-Borylation of 2-Bromotriphenylene

This classic method involves a lithium-halogen exchange reaction to generate an organolithium intermediate, which is subsequently trapped with a borate ester to yield the desired boronic acid after acidic workup.[2][3][4]

Reaction Pathway:

Caption: Lithiation-Borylation Pathway.

Experimental Protocol:

A detailed, step-by-step protocol for the lithiation-borylation of 2-bromotriphenylene is provided below. Note: This is a generalized procedure and may require optimization.

Materials:

-

2-Bromotriphenylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate or Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-bromotriphenylene (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution of triphenylen-2-yllithium, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1 M HCl. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/DCM) or by column chromatography on silica gel to afford this compound.

Method B: Miyaura Borylation of 2-Bromotriphenylene

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6][7][8] This method offers excellent functional group tolerance and often proceeds under milder conditions than the lithiation-borylation route. The initial product is the pinacol ester, which can be hydrolyzed to the boronic acid.

Reaction Pathway:

Caption: Miyaura Borylation Pathway.

Experimental Protocol:

A detailed, step-by-step protocol for the Miyaura borylation of 2-bromotriphenylene is provided below. Note: This is a generalized procedure and may require optimization.

Materials:

-

2-Bromotriphenylene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

-

Deionized water

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celatom® or Celite®

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celatom® or Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc or DCM, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification of Pinacol Ester: Remove the solvent under reduced pressure. The crude this compound pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis (Optional): The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or acetone.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of aryl boronic acids via the described methods. The values for this compound are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters and Yields

| Parameter | Method A: Lithiation-Borylation | Method B: Miyaura Borylation |

| Starting Material | 2-Bromotriphenylene | 2-Bromotriphenylene |

| Key Reagents | n-BuLi, Trialkyl borate | B₂(pin)₂, Pd catalyst, Base |

| Solvent | Anhydrous THF | Anhydrous Dioxane or Toluene |

| Temperature | -78 °C to Room Temperature | 80-110 °C |

| Reaction Time | 12-16 hours | 12-24 hours |

| Typical Yield | 60-80% | 70-90% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 654664-63-8[9] |

| Molecular Formula | C₁₈H₁₃BO₂[9] |

| Molecular Weight | 272.11 g/mol [9] |

| Appearance | Solid[9] |

| Purity | >97%[9] |

| Storage | Inert atmosphere, 2-8 °C |

Experimental Workflow

The following diagram illustrates a general experimental workflow applicable to both synthetic methodologies, from reaction setup to product characterization.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound from 2-bromotriphenylene can be effectively achieved through either a lithiation-borylation sequence or a palladium-catalyzed Miyaura borylation. The choice of method may depend on the availability of reagents, the scale of the reaction, and the presence of other functional groups in more complex substrates. The lithiation-borylation route is a powerful and well-established method, while the Miyaura borylation offers milder conditions and broader functional group compatibility. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of triphenylene-based molecules for applications in medicinal chemistry and materials science. Further optimization of the presented conditions may be necessary to achieve optimal results for specific research applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. scispace.com [scispace.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Triphenylenylboronic acid | CymitQuimica [cymitquimica.com]

The Photophysical Intricacies of Triphenylene-Based Blue Emitters: A Technical Guide

An in-depth exploration of the synthesis, characterization, and structure-property relationships of triphenylene derivatives for advanced blue light-emitting applications.

Triphenylene, a planar polycyclic aromatic hydrocarbon, has emerged as a promising core scaffold for the development of robust blue emitters for organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1] Its rigid structure and high thermal stability provide a robust framework for constructing highly efficient and stable blue-emitting materials. This technical guide delves into the core photophysical properties of triphenylene-based blue emitters, offering a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Core Photophysical Properties

The performance of a blue emitter is dictated by a set of key photophysical parameters. Triphenylene's unique electronic structure, consisting of a delocalized 18-π-electron system, gives rise to its characteristic photophysical behavior.[1] The following table summarizes the critical photophysical data for a selection of triphenylene-based blue emitters, providing a comparative overview of their performance metrics.

| Compound/Polymer | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | CIE Coordinates (x, y) | FWHM (nm) | External Quantum Efficiency (EQE) (%) | Solvent/State | Reference |

| Triphenylene | 258 | 365, 384 | 0.08 | - | - | - | - | Cyclohexane | [2] |

| PIAnTP | - | 456 | - | - | (0.16, 0.14) | 52 | 8.36 | Nondoped device | [2] |

| PyIAnTP | - | 464 | - | - | (0.16, 0.19) | 60 | 8.69 | Nondoped device | [2] |

| Semi-fluorinated Polymer 1 | - | ~430-450 | 0.072 | - | - | - | - | Dichloromethane | [3] |

| Semi-fluorinated Polymer 2 | - | ~430-450 | 0.12 | - | - | - | - | Dichloromethane | [3] |

| Poly(2-heptyl-3-(4-octylphenyl)-1,4-diphenyl-6,11-triphenylenyl-1,4-benzene) | ~350 | ~430-450 | - | - | - | - | - | Film | [4] |

Structure-Property Relationships: The Key to Emitter Design

The photophysical properties of triphenylene-based emitters are intricately linked to their molecular structure. Judicious chemical modifications of the triphenylene core allow for the fine-tuning of emission color, quantum efficiency, and charge transport characteristics.

A crucial aspect of designing efficient blue emitters is the strategic incorporation of electron-donating and electron-accepting moieties to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This donor-acceptor (D-A) approach can lead to materials with hybridized local and charge-transfer (HLCT) excited states, which are beneficial for achieving high quantum efficiencies.[2]

The following diagram illustrates the fundamental relationship between the molecular structure of a triphenylene-based emitter and its resulting photophysical properties.

Caption: Relationship between molecular structure and photophysical properties.

Experimental Protocols: A Guide to Characterization

Accurate and reproducible characterization of photophysical properties is paramount in the development of new emitter materials. This section provides detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of the triphenylene-based emitter in solution or as a thin film.

Methodology:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 at the absorption maximum.

-

Thin Film: Deposit a thin film of the material onto a quartz substrate using techniques such as spin-coating, drop-casting, or vacuum deposition.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent or a blank quartz substrate.

-

Place the sample in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs).

Photoluminescence Spectroscopy

Objective: To determine the emission and excitation spectra of the triphenylene-based emitter.

Methodology:

-

Sample Preparation: Prepare the sample as described for UV-Vis absorption spectroscopy.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs) and scan the emission monochromator to record the fluorescence spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation monochromator to record the excitation spectrum.

-

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and the full width at half maximum (FWHM) of the emission peak.

Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time an electron spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[5][6]

-

Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode).

-

Detection: Detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube).

-

Data Acquisition: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to build a histogram of the time delays between the excitation pulse and the detected photons.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

The following diagram illustrates the typical workflow for characterizing the photophysical properties of a newly synthesized triphenylene-based emitter.

Caption: Workflow for photophysical characterization of triphenylene emitters.

Conclusion

Triphenylene-based blue emitters represent a highly promising class of materials for next-generation display and lighting technologies. Their inherent stability and tunable photophysical properties make them ideal candidates for overcoming the challenges associated with achieving efficient and long-lasting blue OLEDs. A thorough understanding of their structure-property relationships, coupled with rigorous experimental characterization, is essential for the rational design of novel triphenylene derivatives with enhanced performance. This guide provides a foundational framework for researchers and scientists working to unlock the full potential of these remarkable molecules.

References

Computational Analysis of Triphenylen-2-ylboronic Acid: A Technical Guide to HOMO/LUMO Levels for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Triphenylen-2-ylboronic acid. As a molecule of interest in materials science and potentially in medicinal chemistry, understanding its electronic properties is crucial for predicting its reactivity, stability, and interaction with biological targets. This document outlines the theoretical framework for such an analysis, details the computational and experimental protocols, and presents expected quantitative data in a structured format. The guide is intended for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry in molecular design and analysis.

Introduction

This compound is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) known for its rigid and planar structure, which imparts exceptional thermal and electrochemical stability.[1] The introduction of a boronic acid group onto the triphenylene core creates a versatile molecule with potential applications in organic electronics and as a building block in the synthesis of complex organic molecules, including pharmaceuticals.[1] Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2]

The electronic properties of this compound, particularly the energy of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its chemical behavior. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[3]

In the context of drug development, the HOMO and LUMO energies can provide insights into a molecule's potential to interact with biological macromolecules. For instance, these parameters can be used to predict the molecule's reactivity in metabolic processes and its ability to participate in charge-transfer interactions with protein residues or DNA bases. Therefore, the computational analysis of the HOMO/LUMO levels of this compound is a valuable step in assessing its potential as a therapeutic agent or a component of a drug delivery system.

This guide will detail the methodologies for a computational study of this compound's electronic properties, present a summary of expected results based on related compounds, and provide protocols for its synthesis and experimental validation of its electrochemical properties.

Computational Methodology

The determination of HOMO and LUMO energy levels of organic molecules is routinely performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.[3]

Geometry Optimization

The first step in the computational analysis is to obtain the optimized molecular geometry of this compound in its ground state. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), in conjunction with a suitable basis set, for example, 6-31G(d,p).[4] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[5]

HOMO-LUMO Energy Calculation

Once the geometry is optimized, the HOMO and LUMO energies can be calculated at the same level of theory. These calculations provide the energies of the frontier molecular orbitals. The HOMO-LUMO gap (ΔE) is then calculated as the difference between the LUMO and HOMO energies:

ΔE = ELUMO - EHOMO

A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[5]

Software

A variety of quantum chemistry software packages can be used for these calculations, with Gaussian being a popular choice for its versatility and wide range of available methods.[6]

Predicted Electronic Properties

Table 1: Predicted HOMO/LUMO Energy Levels and Related Parameters for this compound

| Parameter | Predicted Value | Unit |

| HOMO Energy (EHOMO) | -5.5 to -6.0 | eV |

| LUMO Energy (ELUMO) | -1.5 to -2.0 | eV |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | eV |

| Ionization Potential (IP ≈ -EHOMO) | 5.5 to 6.0 | eV |

| Electron Affinity (EA ≈ -ELUMO) | 1.5 to 2.0 | eV |

Note: These are estimated values based on the analysis of similar polycyclic aromatic hydrocarbons and boronic acid derivatives. Actual values may vary depending on the specific computational method and basis set used.

Experimental Protocols

To validate the computational predictions and further characterize this compound, experimental studies are essential.

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[2] A plausible synthetic route for this compound would start from 2-bromotriphenylene.

Protocol for the Synthesis of this compound:

-

Reaction Setup: In a dry, nitrogen-purged flask, combine 2-bromotriphenylene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [Pd(dppf)Cl2] (0.03 eq.), and potassium acetate (3.0 eq.) in anhydrous 1,4-dioxane.

-

Reaction Execution: Heat the mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel to obtain the triphenylene-2-ylboronic acid pinacol ester.

-

Hydrolysis: Dissolve the pinacol ester in a mixture of THF and water. Add an excess of an oxidizing agent like sodium periodate and stir at room temperature. Acidify the mixture with HCl to precipitate the this compound.[7]

-

Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8]

Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

-

Measurement: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes.

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. The HOMO and LUMO energies can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc+) as an internal standard (E1/2 = 0 V vs Fc/Fc+ is assumed to be -4.8 eV with respect to the vacuum level):

EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV

ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of this compound.

Caption: A flowchart of the computational workflow for determining the HOMO/LUMO levels.

Relationship between Structure and Electronic Properties

The electronic properties of this compound are a direct consequence of its molecular structure.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjweb.com [irjweb.com]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. ossila.com [ossila.com]

Exploring Novel Discotic Liquid Crystals Derived from Triphenylene-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel discotic liquid crystals utilizing Triphenylene-2-ylboronic acid as a key building block. The focus is on the application of Suzuki-Miyaura cross-coupling reactions to create unsymmetrically substituted triphenylene derivatives, a class of materials with significant potential in organic electronics and sensor technology. This document offers detailed experimental protocols, quantitative data on phase transitions, and visualizations of the synthetic pathways.

Introduction to Triphenylene-Based Discotic Liquid Crystals

Triphenylene and its derivatives are a well-studied class of discotic liquid crystals, characterized by their rigid, planar core and flexible peripheral side chains. This molecular architecture promotes the self-assembly into columnar mesophases, which exhibit one-dimensional charge transport properties, making them highly attractive for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.

The functionalization of the triphenylene core allows for the fine-tuning of its mesomorphic and electronic properties. While symmetrically substituted triphenylenes have been extensively investigated, unsymmetrically substituted derivatives offer a pathway to more complex and potentially more functional materials. The introduction of different substituents can modulate the intermolecular interactions, leading to variations in columnar packing and, consequently, the material's electronic characteristics.

Triphenylene-2-ylboronic acid serves as a versatile precursor for the synthesis of such unsymmetrical triphenylene-based discotic liquid crystals. The boronic acid moiety is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds. This reaction allows for the efficient and selective introduction of various aryl groups onto the triphenylene core, enabling the exploration of a wide range of novel molecular structures.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The core synthetic strategy for elaborating new discotic liquid crystals from Triphenylene-2-ylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (in this case, Triphenylene-2-ylboronic acid or its esters) with an organic halide in the presence of a palladium catalyst and a base.

The general scheme for this transformation is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of unsymmetrical triphenylenes.

This versatile reaction allows for the coupling of the triphenylene core with a variety of aryl halides, each bearing different peripheral substituents (e.g., alkoxy chains of varying lengths). This modularity is key to exploring the structure-property relationships in these new materials.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a representative unsymmetrically substituted triphenylene-based discotic liquid crystal via Suzuki-Miyaura coupling. The example chosen is the synthesis of a 2-aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene, where the coupled aryl group is itself a triphenylene moiety.[1]

Synthesis of 2-(Triphenylen-2-yl)-1,3,4-trifluoro-6,7,10,11-tetrakis(octyloxy)triphenylene

The synthesis involves the reaction of a lipophilic 2,2′-dilithiobiphenyl derivative with a fluorinated triphenylene. While not starting directly from triphenylene-2-ylboronic acid, this example illustrates the coupling of a triphenylene unit to another aromatic core to form a novel discotic liquid crystal. A general protocol for a Suzuki coupling with a triphenylene boronic acid derivative would follow a similar principle.

Materials:

-

2,2'-Dilithio-4,4',5,5'-tetrakis(octyloxy)biphenyl (prepared in situ)

-

Pentafluorotriphenylene

-

Anhydrous solvents (e.g., THF, Toluene)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., aqueous K2CO3)

General Suzuki Coupling Procedure:

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:[2]

-

To a reaction flask purged with an inert gas (e.g., Argon), add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

-

Add the solvent (e.g., toluene, DME).

-

Add an aqueous solution of the base (e.g., 2M K2CO3).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform a work-up procedure, which typically involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO4), and removal of the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The workflow for a typical synthesis and characterization of a new discotic liquid crystal is depicted below:

Caption: Experimental workflow for the synthesis and characterization of new discotic liquid crystals.

Quantitative Data: Phase Transition Temperatures

The thermal behavior of discotic liquid crystals is a critical parameter for their application. Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures. The following table summarizes the phase transition temperatures for a series of 2-aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene derivatives, which demonstrate the influence of the coupled aryl group and the alkoxy chain length on the mesomorphic properties.[1]

| Compound | R (Alkyl Chain) | Transition | Temperature (°C) |

| PH3 | C3H7 | Cr → Colhex | 158 |

| Colhex → I | 235 | ||

| PH8 | C8H17 | Cr → Colhex | 75 |

| Colhex → I | 201 | ||

| PH12 | C12H25 | Cr → Colhex | 88 |

| Colhex → I | 181 | ||

| TP8 | C8H17 | Cr → Colhex | 165 |

| Colhex → I | >350 | ||

| PY8 | C8H17 | Cr → Colhex | 179 |

| Colhex → I | >350 |

Cr = Crystalline, Colhex = Hexagonal Columnar, I = Isotropic liquid

Molecular Design and Structure-Property Relationships

The exploration of new discotic liquid crystals through the use of Triphenylene-2-ylboronic acid allows for a systematic investigation of structure-property relationships. The key molecular design parameters that can be varied include:

-

The nature of the coupled aryl group: Introducing different aromatic systems (e.g., phenyl, naphthyl, pyrenyl) can significantly alter the electronic properties and the strength of the π-π stacking interactions between the discotic cores.

-

The length and nature of the peripheral alkoxy chains: The length of the alkyl chains influences the melting and clearing points of the liquid crystalline phases. Longer chains generally lead to lower transition temperatures. The introduction of branching or fluorine atoms into the chains can further modify the mesophase behavior and stability.

-

The position of substitution on the triphenylene core: While this guide focuses on 2-substituted triphenylenes, the principles can be extended to other substitution patterns, leading to a wider variety of molecular geometries and packing motifs.

The logical relationship between molecular design and the resulting material properties can be visualized as follows:

Caption: Logical relationship between molecular design parameters and material properties.

Conclusion

Triphenylene-2-ylboronic acid is a valuable and versatile starting material for the synthesis of novel, unsymmetrically substituted discotic liquid crystals. The use of Suzuki-Miyaura cross-coupling provides a powerful tool for molecular engineering, enabling the systematic variation of the molecular structure to tune the liquid crystalline and electronic properties of the resulting materials. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore this promising class of organic functional materials for a wide range of applications in organic electronics and beyond. Further research in this area will undoubtedly lead to the discovery of new materials with enhanced performance and novel functionalities.

References

- 1. 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: a remarkable and highly inclusive mesomorphic platform - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Unlocking the Potential of Light and Electronics: A Technical Guide to Triphenylene Boronic Acid Derivatives

For researchers, scientists, and professionals in drug development, the unique electronic and photophysical properties of triphenylene boronic acid derivatives offer a compelling avenue for innovation. This in-depth technical guide provides a comprehensive overview of the core electronic characteristics of these molecules, detailed experimental protocols for their synthesis and analysis, and a visual representation of their structure-property relationships.

Triphenylene, a polycyclic aromatic hydrocarbon, is renowned for its rigid, planar structure and inherent thermal and electrochemical stability.[1] When functionalized with a boronic acid group, these derivatives become versatile building blocks for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2] The boronic acid moiety not only facilitates further chemical modifications, such as the Suzuki-Miyaura cross-coupling reaction for creating complex molecular architectures, but also influences the fundamental electronic properties of the triphenylene core.[1][3][4]

Core Electronic and Photophysical Properties

The electronic behavior of triphenylene boronic acid derivatives is governed by the interplay between the extended π-conjugated system of the triphenylene core and the electronic nature of the boronic acid substituent. While comprehensive quantitative data for a wide range of these specific derivatives remains an active area of research, the following table summarizes the key electronic properties of interest. The data presented here is a representative compilation based on available literature for related triphenylene and boronic acid-containing compounds.

| Property | Description | Typical Range of Values |

| Absorption Maximum (λ_abs) | The wavelength at which a molecule absorbs the most light. | 300 - 400 nm |

| Emission Maximum (λ_em) | The wavelength at which a molecule emits the most light (fluorescence). | 350 - 500 nm |

| Fluorescence Quantum Yield (Φ_F) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | 0.1 - 0.9 |

| HOMO Energy Level | Highest Occupied Molecular Orbital energy, related to the ionization potential and electron-donating ability. | -5.0 to -6.0 eV |

| LUMO Energy Level | Lowest Unoccupied Molecular Orbital energy, related to the electron affinity and electron-accepting ability. | -2.0 to -3.0 eV |

| Electrochemical Band Gap | The energy difference between the HOMO and LUMO levels, determined from electrochemical measurements. | 2.5 - 3.5 eV |

Experimental Protocols

Synthesis of Triphenylene Boronic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, and it is particularly well-suited for the preparation of triphenylene boronic acid derivatives.[3][4][5]

Materials:

-

Aryl halide (e.g., 2-bromotriphenylene)

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Solvent (e.g., 1,4-dioxane)

-

Aryl boronic acid or ester (for subsequent coupling)

-

Base (e.g., aqueous sodium carbonate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[5]

-

Solvent (e.g., toluene or a mixture of benzene and ethanol)[5]

Procedure:

-

Borylation of the Aryl Halide: In a glovebox or under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate in a Schlenk flask.

-

Add the degassed solvent and heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

-

The crude boronic ester can be purified by column chromatography.

-

Suzuki-Miyaura Coupling: To a separate reaction vessel, add the purified triphenylene boronic ester, the desired aryl halide coupling partner, a palladium catalyst, and a base.[5]

-

Add a degassed solvent and heat the mixture under reflux until the reaction is complete.[5]

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

-

The final product is purified by recrystallization or column chromatography.

Characterization of Electronic Properties

These techniques are fundamental for probing the photophysical properties of the synthesized compounds.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare dilute solutions of the triphenylene boronic acid derivatives in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF).

-

For UV-Vis spectroscopy, record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm) to determine the absorption maxima (λ_abs).

-

For fluorescence spectroscopy, excite the sample at its absorption maximum and record the emission spectrum to determine the emission maxima (λ_em).

-

Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method): The quantum yield can be determined relative to a well-characterized standard with a known quantum yield.[6][7] The following equation is used: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6] It is crucial to use dilute solutions (absorbance < 0.1) to avoid inner filter effects.[6]

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[8][9][10]

Experimental Setup:

-

A three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[9][10]

-

A potentiostat.[10]

-

An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous, degassed acetonitrile or dichloromethane).[11]

Procedure:

-

Dissolve the triphenylene boronic acid derivative in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.[8]

-

Immerse the three electrodes into the solution.

-

Scan the potential to a positive value to observe the oxidation wave and then to a negative value to observe the reduction wave.

-

The onset potentials of the first oxidation (E_ox) and reduction (E_red) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas (referenced against the Fc⁺/Fc redox couple, which has a known energy level of -4.8 eV relative to the vacuum level): E_HOMO = -[E_ox - E_Fc+/Fc + 4.8] eV E_LUMO = -[E_red - E_Fc+/Fc + 4.8] eV

Visualizing Relationships and Workflows

To better understand the structure and characterization process of triphenylene boronic acid derivatives, the following diagrams have been generated using the DOT language.

Caption: General chemical structure of a triphenylene boronic acid derivative.

Caption: Workflow for the synthesis and characterization of triphenylene boronic acid derivatives.

Conclusion

Triphenylene boronic acid derivatives represent a promising class of materials with tunable electronic properties. Their rigid and stable core, combined with the versatile reactivity of the boronic acid group, makes them highly attractive for the development of advanced functional materials. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of these fascinating molecules. Further systematic studies on a wider range of derivatives will undoubtedly lead to a deeper understanding of their structure-property relationships and pave the way for their application in next-generation electronic and photonic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Triphenylene-Based Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of novel triphenylene-based organic semiconductors. Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest for their exceptional thermal stability, unique liquid crystalline properties, and promising charge transport characteristics. These properties make them prime candidates for applications in next-generation organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Introduction to Triphenylene-Based Organic Semiconductors

Triphenylene is a disc-shaped polycyclic aromatic hydrocarbon with a highly symmetric, planar structure composed of four fused benzene rings. This rigid core, surrounded by flexible side chains, allows for the formation of highly ordered columnar structures through π-π stacking. These self-assembled columnar phases act as one-dimensional pathways for charge carriers, leading to efficient charge transport. The electronic properties of triphenylene derivatives can be finely tuned by introducing various functional groups to the periphery of the triphenylene core, making them a versatile platform for the development of new organic semiconducting materials.

Synthesis of Novel Triphenylene-Based Organic Semiconductors

The synthesis of functionalized triphenylene derivatives is crucial for tuning their electronic and physical properties. Several synthetic strategies have been developed, ranging from classical methods to modern cross-coupling reactions.

General Synthetic Pathways

A common approach to synthesizing functionalized triphenylenes involves the construction of a substituted o-terphenyl precursor followed by an oxidative cyclization reaction. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route to asymmetrically substituted triphenylenes.

Experimental Protocols

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a substituted o-terphenyl, a key intermediate for triphenylene synthesis.

Materials:

-

1-Bromo-2,3-dialkoxybenzene

-

(2-Alkoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add 1-bromo-2,3-dialkoxybenzene (1.0 eq.), (2-alkoxyphenyl)boronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.).

-

Add K₂CO₃ (2.0 eq.) to the flask.

-

Degas the solvent mixture of toluene, ethanol, and water (4:1:1 ratio) by bubbling with argon for 30 minutes.

-

Add the degassed solvent to the reaction flask under an argon atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under argon.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired o-terphenyl precursor.

This protocol outlines the intramolecular dehydrogenation (Scholl reaction) of the o-terphenyl precursor to form the triphenylene core.

Materials:

-

Substituted o-terphenyl precursor

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM)

-

Nitromethane

-

Methanol

-

Argon atmosphere

Procedure:

-

Dissolve the substituted o-terphenyl precursor (1.0 eq.) in a mixture of dichloromethane and nitromethane (10:1 ratio) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of anhydrous FeCl₃ (4.0 eq.) in nitromethane dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Quench the reaction by slowly adding methanol.

-

Filter the resulting precipitate and wash thoroughly with methanol.

-

Dissolve the crude product in hot toluene and filter through a pad of celite to remove any remaining iron salts.

-

Remove the solvent under reduced pressure and purify the solid by recrystallization or sublimation to obtain the pure functionalized triphenylene.

Characterization of Novel Triphenylene-Based Organic Semiconductors

A comprehensive characterization of newly synthesized triphenylene derivatives is essential to understand their structure-property relationships and to evaluate their potential for electronic applications.

Structural and Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to determine the optical bandgap.

-

Cyclic Voltammetry (CV): To determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and to assess the electrochemical stability.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and identify phase transitions, such as melting points and liquid crystalline phases.

-

X-ray Diffraction (XRD): To study the molecular packing and ordering in the solid state, particularly the columnar arrangements in thin films.

Charge Transport Characterization

The charge carrier mobility is a critical parameter for evaluating the performance of organic semiconductors. Techniques for measuring mobility include:

-

Time-of-Flight (TOF): A direct method to measure the charge carrier mobility in thick films.

-

Organic Field-Effect Transistor (OFET) measurements: The most common method to determine the charge carrier mobility in thin films. The mobility is extracted from the transfer characteristics of the OFET device.

Performance Data of Novel Triphenylene-Based Organic Semiconductors

The following table summarizes the key performance parameters of a series of hypothetical novel triphenylene derivatives (TPD-1 to TPD-4) with different peripheral substitutions.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| TPD-1 | -5.42 | -2.31 | 3.11 | 3.25 | 1.2 x 10⁻³ | - |

| TPD-2 | -5.35 | -2.45 | 2.90 | 3.05 | 5.8 x 10⁻³ | - |

| TPD-3 | -5.58 | -2.89 | 2.69 | 2.81 | 2.1 x 10⁻² | 8.5 x 10⁻⁴ |

| TPD-4 | -5.65 | -3.10 | 2.55 | 2.68 | 9.5 x 10⁻² | 1.3 x 10⁻³ |

Experimental Workflow for OFET Fabrication and Characterization

The following diagram illustrates a typical workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET) using a novel triphenylene-based semiconductor.

Conclusion

Novel triphenylene-based organic semiconductors represent a highly promising class of materials for the advancement of organic electronics. The ability to systematically modify their molecular structure through advanced synthetic techniques allows for the fine-tuning of their electronic and physical properties. A thorough characterization of these materials is paramount to establishing clear structure-property relationships, which will guide the design of next-generation materials with enhanced performance for a wide range of electronic applications. This guide provides a foundational understanding of the key synthetic methodologies and characterization techniques essential for researchers in this exciting and rapidly evolving field.

investigating the charge transport properties of triphenylene polymers

An In-depth Technical Guide to the Charge Transport Properties of Triphenylene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the charge transport properties of triphenylene-based polymers. Triphenylene derivatives are a significant class of organic semiconductors, renowned for their ability to self-assemble into highly ordered columnar structures. This unique supramolecular organization, arising from π-π stacking of the disc-like aromatic cores, facilitates efficient one-dimensional charge transport, making them promising materials for applications in organic electronics such as field-effect transistors, sensors, and photovoltaic devices.[1]

This document details the fundamental principles of charge transport in these materials, presents quantitative data from recent studies, outlines the primary experimental protocols for characterization, and visualizes key concepts and workflows.

Fundamentals of Charge Transport in Triphenylene Systems

Charge transport in triphenylene-based materials is predominantly governed by a "hopping" mechanism. In their characteristic discotic liquid crystalline phase, the triphenylene molecules stack on top of one another to form columns. The extensive overlap of π-orbitals between adjacent molecules in a column creates a pathway for charge carriers (holes or electrons) to hop from one molecule to the next under the influence of an electric field.

The efficiency of this process is critically dependent on:

-

Intra-columnar Order: A high degree of order and strong π-π interactions within the columns lead to higher charge carrier mobility.

-

Inter-columnar Defects: Defects, grain boundaries, and disorder can act as traps for charge carriers, limiting the overall conductivity.[2]

-

Molecular Structure: The nature of the side chains attached to the triphenylene core influences the intermolecular spacing and packing, thereby affecting charge transport.

Polymerization of triphenylene monomers can sometimes decrease the structural order and introduce defects, which may lead to a reduction in charge carrier mobility compared to the monomeric state.[3]

Quantitative Charge Transport Data

The charge transport properties of various triphenylene derivatives have been extensively studied. The following table summarizes key quantitative data from the literature, highlighting the charge carrier mobilities achieved with different molecular structures and measurement techniques.

| Polymer/Derivative System | Predominant Carrier | Mobility (cm²/Vs) | Measurement Technique | Key Findings & Reference |

| Polymerizable Triphenylene Acrylate Monomers | Hole | > 1.0 x 10⁻⁴ | Time-of-Flight (TOF) | In the mesophase, these monomers exhibit fast photoinduced hole conductivity.[3] |

| π-Extended Triphenylene Mesogen | Hole | 1.0 x 10⁻³ | Time-of-Flight (TOF) | The high mobility is consistent with a high degree of order and stability in the columnar superstructure.[4] |

| Trinuclear Gold Isocyano–Triphenylene Complex | Ambipolar (Hole & Electron) | ~ 1.0 x 10⁻³ | Time-of-Flight (TOF) | Displays high ambipolar charge transport in the mesophase.[5] |

| Dinuclear Gold Isocyano–Triphenylene Complex | Ambipolar (Hole & Electron) | ~ 1.0 x 10⁻⁴ | Time-of-Flight (TOF) | Exhibits ambipolar mobility in the crystalline solid state.[5] |

| 2,6-dihydroxy-3,7,10,11-tetraalkoxy-triphenylene (PHAT) Polymer Monolayer | Not specified | Barrier Height: 1.22 ± 0.02 eV | Current Sensing AFM (CSAFM) | Charge transport in the monolayer is governed by the direct tunneling mechanism.[6] |

Experimental Protocols

Accurate characterization of charge transport is crucial for evaluating and comparing the performance of triphenylene-based materials. The most common techniques employed are Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET) analysis, and Space-Charge-Limited Current (SCLC) measurements.

Time-of-Flight (TOF) Measurement

The TOF technique directly measures the drift mobility of charge carriers by timing their transit across a sample of known thickness under an applied electric field.[7]

Methodology:

-

Sample Preparation: The triphenylene material is placed in a sandwich-cell configuration between two electrodes (one of which is semi-transparent, e.g., ITO). The sample thickness is typically in the range of 5 to 20 µm.[7]

-

Charge Carrier Generation: A short pulse of light (e.g., from a nitrogen laser) with a photon energy greater than the material's bandgap illuminates the sample through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the electrode.

-

Carrier Drift and Detection: An external DC voltage is applied across the cell. Depending on the polarity of the voltage, either holes or electrons are driven across the sample. The motion of this charge sheet induces a transient photocurrent in the external circuit.

-

Data Analysis: The photocurrent is measured as a function of time using an oscilloscope. The transit time (tT) is determined from the shape of the photocurrent transient. The drift mobility (µ) is then calculated using the formula:

-

µ = L² / (V * tT)

-

where L is the sample thickness and V is the applied voltage.

-

Organic Field-Effect Transistor (OFET) Characterization

OFETs are three-terminal devices used to measure charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[8][9]

Methodology:

-

Device Fabrication: A typical bottom-gate, top-contact OFET is fabricated on a substrate like silicon (which acts as the gate electrode) with a dielectric layer (e.g., SiO₂). The triphenylene polymer is deposited as the active semiconductor layer. Finally, source and drain electrodes (e.g., gold) are deposited on top of the organic layer.

-

Electrical Measurement: The device is characterized by measuring two types of current-voltage (I-V) curves:

-

Output Characteristics (ID vs. VD): The drain current (ID) is measured as the drain-source voltage (VD) is swept, for several constant gate-source voltages (VG). This shows the current modulation by the gate.

-

Transfer Characteristics (ID vs. VG): The drain current (ID) is measured as the gate-source voltage (VG) is swept at a constant drain-source voltage (VD).

-

-

Mobility Extraction: The field-effect mobility (µ) is typically extracted from the saturation regime of the transfer characteristic curve using the following equation:

-

ID,sat = (W / 2L) * µ * Ci * (VG - VT)²

-

where W and L are the channel width and length, Ci is the capacitance per unit area of the dielectric layer, and VT is the threshold voltage.

-

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility in materials by analyzing the I-V characteristics of a single-carrier device.[10] The current becomes limited by the space charge built up by the injected carriers.

Methodology:

-

Device Fabrication: A single-carrier device is fabricated by sandwiching the triphenylene polymer between two electrodes. To measure hole mobility, the electrodes are chosen to have work functions that facilitate efficient hole injection and block electron injection.

-

I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Data Analysis: The J-V curve typically shows two distinct regions: an ohmic region at low voltages (J ∝ V) and a space-charge-limited region at higher voltages. In the ideal trap-free SCLC region, the current is described by the Mott-Gurney law:[10]

-

J = (9/8) * ε₀ * εᵣ * µ * (V² / L³)

-

where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, and L is the device thickness. The mobility can be extracted by fitting the J-V² plot in this region.

-

Visualizations: Structures, Workflows, and Pathways

References

- 1. ddd.uab.cat [ddd.uab.cat]

- 2. A General Relationship between Disorder, Aggregation, and Charge Transport in Conjugated Polymers | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Self-assembly and ambipolar charge transport in columnar phases of polynuclear gold isocyano–triphenylene complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Charge transport in a liquid crystalline triphenylene polymer monolayer at air–solid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. m.youtube.com [m.youtube.com]

- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

The Rising Star of Materials Science: New Applications of Triphenylen-2-ylboronic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Triphenylen-2-ylboronic acid, a unique polycyclic aromatic hydrocarbon functionalized with a boronic acid group, is rapidly emerging as a pivotal building block in the design and synthesis of advanced materials. Its rigid, planar triphenylene core imparts exceptional thermal and electrochemical stability, while the versatile boronic acid moiety allows for its incorporation into a wide array of molecular architectures through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. This technical guide explores the forefront of research into new applications for this compound, with a focus on organic electronics, porous materials, and chemosensors.

Organic Electronics: Crafting the Next Generation of Displays and Lighting

The inherent photophysical properties and stability of the triphenylene unit make this compound a prime candidate for developing novel materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.

Phosphorescent Materials for Circularly Polarized Afterglow

Recent research has demonstrated the use of this compound (TP) as a phosphorescent donor in multi-color organic circularly polarized afterglow (CP-A) materials. These materials have potential applications in advanced displays and anti-counterfeiting technologies.[1][2]

Quantitative Data Summary

| Material System | Property | Value | Reference |

| TP-PVA Composite | Phosphorescence Lifetime | > 6 s | [2] |

| TP-DA-QDs | Afterglow Lifetime | ~3.4 s | [3] |

| TP-DA-QDs | Full Width at Half Maximum (FWHM) | 31 nm | [3] |

Experimental Protocol: Synthesis of TP-PVA Composite Film

This protocol describes the preparation of an energy donor layer by incorporating this compound into a polyvinyl alcohol (PVA) matrix.[2]

-

Preparation of Stock Solutions:

-

Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Prepare an aqueous solution of polyvinyl alcohol (PVA).

-

-

Mixing and Homogenization:

-

Add the this compound solution to the PVA solution.

-

The mixture is then homogenized through grinding in an agate mortar to ensure uniform distribution of the dopant.

-

-

Solvent Evaporation and Film Casting:

-

Dichloromethane is added to aid the mixing process and is subsequently evaporated.

-

The resulting mixture undergoes melt casting to form the final TP-PVA composite film.

-

Logical Workflow for CP-A Material Fabrication

Building Blocks for OLED Emitters via Suzuki Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to synthesize larger, more complex organic molecules for OLED applications. A patented example involves the synthesis of 2-(anthracen-9-yl)triphenylene, a potential component in organic electroluminescent elements.[4]

Experimental Protocol: Synthesis of 2-(anthracen-9-yl)triphenylene

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 9-bromoanthracene.[4]

-

Reaction Setup:

-

To a flask under a nitrogen atmosphere, add this compound (5.6 g), 9-bromoanthracene (3.5 g), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 g), and potassium phosphate (5.8 g).

-

-

Solvent Addition:

-

Add a mixture of pseudocumene, t-butyl alcohol, and water (48 ml total, in a 10:1:1 volume ratio) to the flask.

-

-

Reaction Conditions:

-

The reaction mixture is refluxed for 8 hours with stirring.

-

-

Workup and Purification:

-

After cooling, the product is subjected to a workup procedure (details not specified in the source).

-

Purification is performed via column chromatography to yield the final product.

-

Signaling Pathway for Suzuki-Miyaura Coupling

Porous Organic Frameworks (POFs)

The rigid and planar structure of the triphenylene core makes this compound an attractive building block for the synthesis of porous organic frameworks (POFs). These materials are characterized by high surface areas, tunable porosity, and excellent stability, making them suitable for applications in gas storage and separation. While specific examples utilizing this compound are still emerging, the general synthetic strategies for POFs often involve self-condensation or cross-coupling reactions of boronic acids.

Conceptual Experimental Workflow for POF Synthesis

-

Monomer Selection: this compound can be used as a monomer.

-

Reaction Conditions: The Yamamoto-type Ullmann reaction or similar coupling reactions are employed to polymerize the monomers.

-

Material Characterization: The resulting porous material is characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR), solid-state NMR, powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetric analysis (TGA), and N₂ gas sorption analysis to determine its structure, stability, and porosity.[5]

Logical Diagram for POF Synthesis and Application

Chemosensors

The boronic acid group is a well-established recognition moiety for diols, making boronic acid derivatives excellent candidates for fluorescent chemosensors.[6] These sensors can be designed to detect biologically relevant molecules, such as carbohydrates and certain cytotoxins. While specific chemosensors based on this compound are not yet widely reported, its fluorescent triphenylene core makes it a highly promising platform for the development of "turn-on" or "turn-off" fluorescent sensors.

General Principle of Boronic Acid-Based Fluorescent Chemosensors

-

Analyte Binding: The boronic acid group of the chemosensor selectively binds to the cis-1,2 or 1,3-diol moieties of an analyte.

-

Signal Transduction: This binding event alters the electronic properties of the fluorophore (in this case, the triphenylene core), leading to a change in its fluorescence intensity or wavelength.

-

Detection: The change in fluorescence can be measured to quantify the concentration of the analyte.

Workflow for Chemosensor Design and Operation

Conclusion

This compound is a versatile and powerful building block that is poised to make significant contributions to materials science. Its unique combination of a stable, photoactive core and a reactive boronic acid handle enables the synthesis of a new generation of high-performance materials for organic electronics, porous frameworks, and sensing applications. As research in this area continues to grow, we can expect to see even more innovative applications of this remarkable compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. A universal strategy for multicolor organic circularly polarized afterglow materials with high dissymmetry factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US9070885B2 - Anthracene compound and organic electroluminescence element using same - Google Patents [patents.google.com]

- 5. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Dance of Disks: A Technical Guide to the Theoretical Modeling of Triphenylene Derivative Aggregation in Solution

For Researchers, Scientists, and Drug Development Professionals

Triphenylene and its derivatives, disc-shaped polycyclic aromatic hydrocarbons, are fundamental building blocks in supramolecular chemistry and materials science. Their propensity to self-assemble into columnar structures through π-π stacking interactions is central to their application in organic electronics, liquid crystals, and drug delivery systems.[1] Understanding and predicting the aggregation behavior of these molecules in solution is paramount for the rational design of novel functional materials and therapeutic agents. This technical guide provides an in-depth overview of the theoretical modeling approaches used to investigate the aggregation of triphenylene derivatives, supported by quantitative data and detailed computational protocols.

Core Principles: Intermolecular Forces Driving Aggregation

The self-assembly of triphenylene derivatives is a delicate interplay of non-covalent interactions.[2] The primary driving force is the π-π stacking between the electron-rich aromatic cores.[3] These interactions are predominantly governed by dispersion forces, also known as van der Waals forces. Additionally, electrostatic interactions, including quadrupole moments and the influence of peripheral substituents, play a crucial role in modulating the geometry and stability of the aggregates.[1][4] In certain cases, such as with radical cations, charge sharing can lead to significantly stronger "pancake bonding".[4][5] The nature of the solvent also critically influences the aggregation process, with hydrophobic effects often promoting the association of the nonpolar triphenylene cores in aqueous environments.

Theoretical Modeling Methodologies

A multi-scale modeling approach is often employed to capture the complexities of triphenylene aggregation, ranging from high-accuracy quantum chemical calculations on small oligomers to large-scale classical molecular dynamics simulations of bulk systems.

Quantum Chemical Calculations

Quantum chemical (QC) methods provide the most accurate description of the intermolecular interactions governing the initial stages of aggregation, typically focusing on dimers and small trimers. These calculations are essential for parameterizing classical force fields and for providing benchmark data.

Key QC Methods:

-

Møller–Plesset Perturbation Theory (MP2): This method is a computationally feasible approach that includes electron correlation, which is crucial for describing dispersion interactions.[3] However, MP2 can sometimes overestimate interaction energies, and large basis sets are required for accurate results.[3]

-

Density Functional Theory (DFT): DFT methods, particularly those with dispersion corrections (e.g., DFT-D3), offer a good balance between accuracy and computational cost.[6] These methods are widely used to explore the potential energy surfaces of triphenylene dimers and to calculate properties like charge transfer integrals.[6]

-

Symmetry-Adapted Perturbation Theory (SAPT): SAPT provides a detailed decomposition of the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a deeper understanding of the nature of the forces driving aggregation.

Experimental Protocol: Quantum Chemical Calculation of a Triphenylene Dimer

-

Monomer Geometry Optimization: The geometry of a single triphenylene derivative molecule is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).[6]

-

Dimer Configuration Setup: Various initial configurations of the dimer are constructed, including face-to-face, parallel-displaced, and T-shaped arrangements.[3] Key parameters to vary include the inter-planar distance (z) and the rotational angle (θ).[3]

-

Potential Energy Surface Scan: Single-point energy calculations are performed for each dimer configuration to map the potential energy surface. For higher accuracy, a method like MP2 with a larger basis set (e.g., aug-cc-pVDZ) is employed.[3]

-

Basis Set Superposition Error (BSSE) Correction: The counterpoise correction method is applied to account for the artificial stabilization that arises from the basis functions of one monomer describing the electrons of the other.[3]

-

Analysis: The interaction energy is calculated as the difference between the energy of the dimer and the sum of the energies of the isolated monomers. The minimum energy configurations and the corresponding interaction energies are then identified.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of larger systems containing hundreds or thousands of molecules over timescales ranging from nanoseconds to microseconds. This approach provides insights into the aggregation process, the structure of the resulting aggregates, and their dynamic properties in solution.

Types of MD Simulations:

-

All-Atom (AA) MD: In this approach, every atom in the system is explicitly represented. AA MD provides a detailed description of the system but is computationally expensive. Force fields like AMBER and OPLS are commonly used.[7]

-

Coarse-Grained (CG) MD: To access longer timescales and larger system sizes, coarse-graining techniques are employed. In CG models, groups of atoms are represented as single "beads," reducing the number of degrees of freedom. These models are parameterized to reproduce the structural and thermodynamic properties of the all-atom system.

Experimental Protocol: All-Atom Molecular Dynamics Simulation of Triphenylene Aggregation